molecular formula C19H19N5O2 B12345614 N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide

Cat. No.: B12345614
M. Wt: 349.4 g/mol
InChI Key: OXUCERFLXUGFDD-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrazolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide typically involves the reaction of 2-hydroxy-1H-indole-3-carbaldehyde with 5-(4-methylphenyl)pyrazolidine-3-carboxylic acid hydrazide under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or methanesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent concentration. Purification steps like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyrazolidine carboxamides, such as:

  • Indole-3-acetic acid
  • Indole-3-carboxaldehyde
  • 5-(4-methylphenyl)pyrazolidine-3-carboxylic acid

Uniqueness

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-11-6-8-12(9-7-11)15-10-16(22-21-15)18(25)24-23-17-13-4-2-3-5-14(13)20-19(17)26/h2-9,15-16,20-22,26H,10H2,1H3

InChI Key

OXUCERFLXUGFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(NN2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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